Methyl 5-hydroxy-2,4-diiodobenzoate
Description
Methyl 5-hydroxy-2,4-diiodobenzoate is an organic compound with the molecular formula C8H6I2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by iodine atoms, and the carboxyl group is esterified with a methoxy group
Properties
Molecular Formula |
C8H6I2O3 |
|---|---|
Molecular Weight |
403.94 g/mol |
IUPAC Name |
methyl 5-hydroxy-2,4-diiodobenzoate |
InChI |
InChI=1S/C8H6I2O3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3 |
InChI Key |
SGRCZYSQYVHOBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1I)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2,4-diiodobenzoate typically involves the iodination of methyl 5-hydroxybenzoate. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms are introduced at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2,4-diiodobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2,4-diiodobenzoic acid.
Reduction: Formation of 5-hydroxy-2,4-diiodobenzyl alcohol.
Substitution: Formation of 5-hydroxy-2,4-diazidobenzoate.
Scientific Research Applications
Methyl 5-hydroxy-2,4-diiodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2,4-diiodobenzoate involves its interaction with specific molecular targets. The iodine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3,5-diiodobenzoate: Similar structure but with iodine atoms at different positions.
Methyl 2-iodobenzoate: Contains only one iodine atom.
Methyl 5-hydroxybenzoate: Lacks iodine atoms.
Uniqueness
Methyl 5-hydroxy-2,4-diiodobenzoate is unique due to the specific positioning of iodine atoms, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ester groups further enhances its versatility in various reactions and applications.
Biological Activity
Methyl 5-hydroxy-2,4-diiodobenzoate, a derivative of benzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of hydroxyl and iodine substituents, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8I2O3
- Molecular Weight : 358.97 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
Synthesis
This compound can be synthesized through various methods involving the iodination of benzoic acid derivatives followed by esterification reactions. The specific synthetic routes can vary based on the desired purity and yield.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on its antifungal properties demonstrated efficacy against various fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 20 |
| Penicillium chrysogenum | 25 |
These results suggest that this compound could be a promising candidate for developing antifungal agents.
Anti-inflammatory Activity
In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The underlying mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In cellular assays, it demonstrated a notable ability to scavenge free radicals and reduce oxidative stress markers. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).
Case Studies
-
Case Study on Antifungal Activity
A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antifungal efficacy of this compound against clinical isolates of Candida species. The findings revealed that the compound significantly inhibited fungal growth and showed synergistic effects when combined with conventional antifungal drugs. -
Case Study on Anti-inflammatory Effects
In an experimental model of arthritis, this compound was administered to assess its anti-inflammatory effects. Results indicated a reduction in joint swelling and pain scores compared to control groups, supporting its potential use in treating inflammatory conditions. -
Case Study on Antioxidant Properties
A study conducted on neuronal cell lines demonstrated that treatment with this compound reduced oxidative stress and improved cell viability under conditions mimicking neurodegenerative diseases. This suggests its potential role as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
